molecular formula C9H11FO3 B14756013 3-(4-Fluorophenoxy)propane-1,2-diol CAS No. 405-90-3

3-(4-Fluorophenoxy)propane-1,2-diol

Cat. No.: B14756013
CAS No.: 405-90-3
M. Wt: 186.18 g/mol
InChI Key: AKWLXYPVWJFZMG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11FO3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)propane-1,2-diol typically involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(4-Fluorophenoxy)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxypropane-1,2-diol
  • 3-(4-Bromophenoxy)propane-1,2-diol
  • 3-(4-Chlorophenoxy)propane-1,2-diol

Uniqueness

3-(4-Fluorophenoxy)propane-1,2-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs .

Properties

CAS No.

405-90-3

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

3-(4-fluorophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11FO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2

InChI Key

AKWLXYPVWJFZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)F

Origin of Product

United States

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